Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of thiophene, piperidine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene and benzothiophene rings, followed by the introduction of the piperidine and sulfonyl groups. Common synthetic methods include:
Formation of Thiophene Ring: The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Formation of Benzothiophene Ring: Cyclization reactions involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Introduction of Piperidine and Sulfonyl Groups: Nucleophilic substitution reactions to introduce the piperidine ring, followed by sulfonylation using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks and exhibit pharmacological properties.
Benzothiophene Derivatives: Compounds used in organic semiconductors and OLEDs.
Uniqueness
METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of thiophene, piperidine, and benzothiophene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24N2O5S3 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S3/c1-27-20(24)17-14-7-2-3-8-15(14)29-19(17)21-18(23)13-6-4-10-22(12-13)30(25,26)16-9-5-11-28-16/h5,9,11,13H,2-4,6-8,10,12H2,1H3,(H,21,23) |
InChI Key |
HQYYUTOPYCQRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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